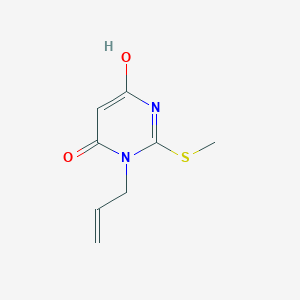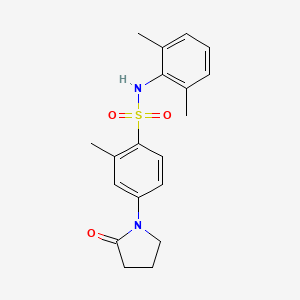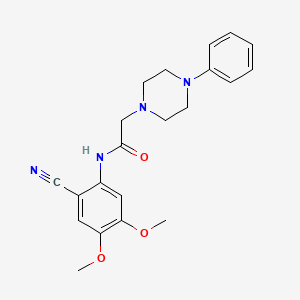![molecular formula C17H20FN3OS B5999925 [3-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B5999925.png)
[3-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a thiadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of piperidine with a 3-fluorophenyl ethyl halide, followed by the introduction of the thiadiazole moiety through a cyclization reaction. The final step often involves the formation of the methanone group under controlled conditions, such as using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Halogenated derivatives of the fluorophenyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of interest for the development of new drugs, particularly in the fields of neurology and oncology.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific receptors and enzymes makes it a candidate for drug development, particularly for conditions such as chronic pain and cancer.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of [3-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorophenyl group enhances its binding affinity, while the piperidine ring contributes to its overall stability and bioavailability. The thiadiazole moiety is involved in modulating the compound’s electronic properties, influencing its reactivity and interactions with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-[2-(3-Chlorophenyl)ethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
[3-[2-(3-Methylphenyl)ethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in [3-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs. This makes it particularly valuable in applications requiring high specificity and potency.
Propriétés
IUPAC Name |
[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c1-12-16(23-20-19-12)17(22)21-9-3-5-14(11-21)8-7-13-4-2-6-15(18)10-13/h2,4,6,10,14H,3,5,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLTWAOUJLKHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)CCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5999844.png)
![Cyclohexyl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B5999858.png)
![3-[(2-METHOXYPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B5999866.png)
![(5E)-5-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5999871.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(3-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5999878.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5999883.png)
![(4-Benzylpiperazin-1-yl)[1-(2-methoxybenzyl)piperidin-4-yl]methanone](/img/structure/B5999894.png)
![2-(1-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B5999901.png)
![1-[2-(2,3-dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5999906.png)
![1-isobutyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5999920.png)


![2-[4-[1-[(3-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazol-5-yl]-3,5-dimethylpyrazol-1-yl]ethanol](/img/structure/B5999933.png)

